3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol
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Overview
Description
3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol is an organic compound characterized by its complex structure, which includes a hydroxymethyl group, a methyl group, and two nitro groups attached to a phenyl ring, as well as an amino group linked to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol typically involves multi-step organic reactionsThe amino group can be introduced via reductive amination, and the final step involves the attachment of the pentanol chain through nucleophilic substitution or similar reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diamino derivatives.
Substitution: Formation of ethers or esters depending on the substituent introduced
Scientific Research Applications
3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, thereby modulating their activity. The nitro groups, in particular, can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-butanol: A structurally similar alcohol with a different substitution pattern.
2-Pentanol: Another pentanol derivative with different functional groups.
3-Methyl-2-butanol: Contains a similar methyl group but lacks the nitro and hydroxymethyl groups
Uniqueness
3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol is unique due to the presence of both nitro and hydroxymethyl groups on the phenyl ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specialized applications .
Properties
IUPAC Name |
3-[4-(hydroxymethyl)-3-methyl-2,6-dinitroanilino]pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6/c1-4-10(8(3)18)14-12-11(15(19)20)5-9(6-17)7(2)13(12)16(21)22/h5,8,10,14,17-18H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZPKSACAXIJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)NC1=C(C=C(C(=C1[N+](=O)[O-])C)CO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021475 |
Source
|
Record name | 3-{[4-(hydroxymethyl)-3-methyl-2,6-dinitrophenyl]amino}pentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127971-67-9 |
Source
|
Record name | 3-{[4-(hydroxymethyl)-3-methyl-2,6-dinitrophenyl]amino}pentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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